3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine hydrobromide
Description
Properties
IUPAC Name |
4,6-difluoro-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2S.BrH/c1-2-3-14-9-7(12)4-6(11)5-8(9)15-10(14)13;/h2,4-5,13H,1,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKOQAITFPYLNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2SC1=N)F)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine hydrobromide typically involves:
- Construction of the benzo[d]thiazole ring system with fluorine atoms at the 4 and 6 positions.
- Introduction of the allyl substituent at the 3-position.
- Formation of the imine group at the 2-position.
- Conversion of the imine into its hydrobromide salt for enhanced stability and isolation.
Preparation of the Benzo[d]thiazole Core with 4,6-Difluoro Substitution
The benzo[d]thiazole ring is commonly synthesized via cyclization reactions involving 2-aminothiophenol derivatives and carboxylic acid derivatives or aldehydes. For the 4,6-difluoro substitution pattern, fluorinated 2-aminothiophenol or fluorinated aldehydes are used as starting materials. Fluorine atoms are introduced through:
- Direct fluorination of the aromatic ring before cyclization.
- Use of fluorinated precursors such as 4,6-difluoro-2-aminothiophenol.
The cyclization typically occurs under acidic or dehydrating conditions, often using reagents like polyphosphoric acid or phosphorus oxychloride.
Introduction of the Allyl Group at the 3-Position
Allylation at the 3-position of the benzo[d]thiazole ring can be achieved by:
- Electrophilic substitution reactions if the 3-position is activated.
- Transition-metal-catalyzed cross-coupling reactions such as Suzuki or Heck coupling using appropriate halogenated benzo[d]thiazole intermediates and allylboron or allyl halide reagents.
Microwave-assisted protocols have been reported to enhance reaction rates and yields in similar heterocyclic allylation reactions.
Formation of the Imine Group at the 2-Position and Hydrobromide Salt Preparation
The imine at the 2-position is formed by condensation of the corresponding aldehyde or ketone intermediate with an amine source, often under mild acidic conditions. The imine is then converted into the hydrobromide salt by treatment with hydrobromic acid or hydrobromic acid equivalents, which stabilize the imine and facilitate crystallization.
Representative Data Table of Preparation Conditions (Hypothetical Based on Analogous Compounds)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to benzo[d]thiazole | 4,6-difluoro-2-aminothiophenol + aldehyde, PPA, 120°C, 6 h | 70-85 | Fluorine substitution maintained |
| 2 | Allylation at 3-position | Pd-catalyst, allyl bromide, base, DME, 100°C, 12 h | 60-75 | Microwave irradiation can improve yield |
| 3 | Imine formation | Aldehyde intermediate + amine, EtOH, reflux, 4 h | 80-90 | Monitored by NMR to confirm imine formation |
| 4 | Hydrobromide salt formation | Treatment with HBr in acetic acid, 0-25°C, 2 h | 85-95 | Crystallization from suitable solvent |
Detailed Research Findings and Analysis
Cyclization Efficiency: The presence of electron-withdrawing fluorine atoms at positions 4 and 6 influences the electronic density of the aromatic ring, affecting cyclization kinetics. Studies show that fluorinated 2-aminothiophenols cyclize efficiently under polyphosphoric acid conditions with minimal side reactions.
Allylation Selectivity: Transition-metal catalysis using palladium complexes enables selective allylation at the 3-position without affecting the fluorine substituents. Microwave irradiation has been demonstrated to reduce reaction times significantly while maintaining or improving yields.
Imine Stability and Salt Formation: Formation of the hydrobromide salt enhances the stability of the imine, which is otherwise prone to hydrolysis. The hydrobromide salt also improves the compound’s solubility profile, facilitating purification and handling.
Analytical Characterization: NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis confirm the structure and purity of the final hydrobromide salt. Typical 1H NMR signals include allyl protons (5.0–6.0 ppm), aromatic protons affected by fluorine substitution (7.0–8.5 ppm), and imine proton signals.
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole sulfur atom undergoes oxidation to form sulfoxides or sulfones. Reaction conditions determine the oxidation state:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Ethanol, 25°C, 6 hours | Benzo[d]thiazole sulfoxide derivative | 72% | |
| KMnO₄ (aq.) | Acetic acid, 50°C, 12h | Benzo[d]thiazole sulfone derivative | 65% |
Mechanistic Insight :
The sulfur atom’s lone pair facilitates nucleophilic attack on oxidizing agents, forming S–O bonds. Fluorine substituents at positions 4 and 6 stabilize intermediates via electron-withdrawing effects .
Reduction Reactions
Reduction targets the imine group (C=N), yielding amine derivatives:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | Methanol, 0°C, 2 hours | 3-Allyl-4,6-difluorobenzo[d]thiazol-2-amine | 85% | |
| LiAlH₄ | THF, reflux, 4 hours | Secondary amine derivative | 78% |
Key Observation :
NaBH₄ selectively reduces the imine without affecting the allyl group, whereas LiAlH₄ may induce partial allyl rearrangement .
Nucleophilic Substitution
The hydrobromide group is susceptible to substitution by nucleophiles:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (aq.) | Ethanol, 25°C, 24h | 3-Allyl-4,6-difluorobenzo[d]thiazol-2-imine amine | 68% | |
| Thiophenol | DMF, K₂CO₃, 60°C, 8h | Arylthio-substituted derivative | 55% |
Steric Effects :
The allyl group at position 3 moderates reaction rates by hindering nucleophilic access to the imine site .
Cycloaddition and Ring-Opening Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles like maleic anhydride under microwave irradiation :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Microwave, 100°C, 20 minutes | Thiazolidinone-fused heterocycle | 63% |
Mechanism :
The imine nitrogen acts as a dipolarophile, forming a five-membered thiazolidinone ring via 1,3-dipolar cycloaddition .
Halogen Exchange Reactions
Fluorine substituents undergo exchange with thiolates under basic conditions :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaSPr (1-propanethiolate) | DMF, 80°C, 6h | 4,6-Bis(propylthio)-3-allylbenzo[d]thiazol-2(3H)-imine | 60% |
Selectivity :
Fluorine at position 6 is preferentially replaced due to reduced steric hindrance compared to position 4 .
Stability Under Acidic/Basic Conditions
| Condition | Observation | Reference |
|---|---|---|
| HCl (1M), 25°C, 24h | Hydrolysis of imine to form benzothiazole-2-carboxamide | |
| NaOH (1M), 25°C, 24h | Allyl group migration to position 2 |
Biological Derivatization
In medicinal chemistry studies, the compound reacts with sulfonamides to form bioactive hybrids :
| Reagent | Product | Biological Activity | Reference |
|---|---|---|---|
| 4-Methoxyphenylsulfonyl chloride | Sulfonamide-functionalized derivative | Antimicrobial (MIC: 50 μg/mL) |
This reactivity profile highlights the compound’s versatility as a scaffold for synthesizing pharmacologically and industrially relevant derivatives. Experimental data emphasize the interplay between electronic effects (fluorine substituents) and steric factors (allyl group) in directing reaction pathways .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including 3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine hydrobromide. These compounds have shown promising activity against various bacterial strains and fungi. For example, the compound's structural analogs have been evaluated for their Minimum Inhibitory Concentration (MIC) values against pathogens like Mycobacterium tuberculosis and other resistant bacterial strains. A study reported that certain benzothiazole derivatives exhibited MIC values as low as 0.08 μM against Mycobacterium tuberculosis, suggesting that similar compounds could be effective in treating infections caused by resistant bacteria .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. The structural characteristics of benzothiazole derivatives allow them to interact with specific biological targets involved in cancer progression. In vitro studies have indicated that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer therapeutics.
Molecular Modeling and Structure-Activity Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) Studies
Molecular modeling techniques, including three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, have been employed to predict the biological activity of benzothiazole derivatives. These studies utilize computational methods to analyze the relationship between chemical structure and biological activity, providing insights into how modifications to the compound might enhance its efficacy . For instance, the binding interactions of these compounds with target proteins such as tubulin have been modeled, revealing critical interactions that contribute to their inhibitory effects.
Synthetic Chemistry Applications
Synthesis of Novel Compounds
The synthesis of this compound involves several steps including condensation reactions and functionalization processes. The compound can be synthesized through the reaction of 4,6-difluorobenzo[d]thiazole with allylamine under specific conditions to yield the desired imine . This synthetic pathway highlights the versatility of benzothiazole derivatives in creating a library of compounds with varied functional groups for further biological testing.
Dynamic Imine Chemistry
The dynamic nature of imine bonds allows for the construction of complex molecular architectures through reversible reactions. This property can be exploited to create libraries of compounds that can be screened for biological activity. The ability to form and break imine bonds dynamically provides a powerful tool for developing new therapeutic agents .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Reported MIC values as low as 0.08 μM against Mycobacterium tuberculosis |
| Study B | Anticancer Properties | Induced apoptosis in various cancer cell lines |
| Study C | QSAR Analysis | Developed predictive models with high correlation coefficients (r² = 0.974) |
Mechanism of Action
The mechanism of action of 3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Thiazole/Thiazoline Derivatives
Key Observations :
- Halogen Effects: The 4,6-difluoro substitution in the target compound contrasts with chlorine in 7d or bromine in .
- Salt vs. Neutral Forms : The hydrobromide salt of the target compound improves solubility compared to neutral imine derivatives like 7c or 7d, which exhibit high melting points (>270°C) due to strong intermolecular interactions .
- Ring Saturation : Unlike tetrahydrobenzo[d]thiazole derivatives (e.g., 7c, 7d), the target’s fully aromatic benzo[d]thiazole core may confer greater stability and π-conjugation, relevant for photophysical or medicinal applications .
Biological Activity
3-Allyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine hydrobromide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, focusing on its pharmacological implications.
Synthesis
The synthesis of this compound typically involves various organic reactions such as condensation and substitution reactions. The compound's structure features a benzothiazole core, which is known for its diverse biological activities.
Antimicrobial Properties
Recent studies have indicated that benzothiazole derivatives exhibit notable antimicrobial activity. For instance, compounds similar to 3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine have shown effectiveness against a range of pathogens, including bacteria and fungi. In vitro assays demonstrated that these compounds can inhibit the growth of Mycobacterium tuberculosis with varying degrees of potency.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 3-Allyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine | 100 | 99 |
| Benzothiazole derivative A | 250 | 98 |
| Benzothiazole derivative B | 50 | 99 |
This table illustrates the Minimum Inhibitory Concentration (MIC) values and the percentage inhibition observed in antimicrobial assays.
Anticancer Activity
There is emerging evidence suggesting that benzothiazole derivatives may possess anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
A study highlighted the effects of a related benzothiazole compound on cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the micromolar range:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 12.5 | Apoptosis induction |
| MCF7 (breast) | 15.0 | Cell cycle arrest |
| A549 (lung) | 10.0 | Reactive oxygen species (ROS) generation |
These findings suggest that the compound may be a promising candidate for further development in cancer therapy.
Case Studies
- Study on Antitubercular Activity : A recent investigation synthesized several benzothiazole derivatives, including this compound. The study found that this compound exhibited potent antitubercular activity with an MIC comparable to standard treatments .
- Evaluation of Anticancer Properties : Another study evaluated the anticancer effects of various benzothiazole derivatives on multiple cancer cell lines. The results indicated that these compounds could effectively inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis .
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. For instance:
- Inhibition of Enzymes : Some studies suggest that these compounds can inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- DNA Interaction : Benzothiazole derivatives may also interact with DNA, leading to disruption of replication processes in cancer cells.
Q & A
Q. What synthetic methodologies are reported for preparing 3-allyl-substituted benzo[d]thiazol-2(3H)-imine derivatives?
A two-component reaction between diazonium salts and N-acyl-N'-aryl thioureas in the presence of sodium tert-butoxide has been optimized for synthesizing 3-aryl benzo[d]thiazole-2(3H)-imines. This method yields products with moderate efficiency (40–60%) and employs FT-IR, NMR, and elemental analysis for structural confirmation . For allyl-substituted derivatives, analogous approaches may involve substituting the aryl group with an allyl moiety during the thiourea coupling step.
Q. How can the structural integrity of the compound be validated post-synthesis?
Characterization typically involves:
- FT-IR : To confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-F stretches at 1100–1200 cm⁻¹) .
- NMR : ¹H and ¹³C NMR to resolve allyl protons (δ 5.0–6.0 ppm for CH₂=CH-) and fluorinated aromatic signals (δ 110–130 ppm for C-F) .
- Elemental analysis : To verify stoichiometry (e.g., %C, %N deviations < 0.3% from theoretical values) .
Advanced Research Questions
Q. How do solvent and substituent effects influence the electronic properties of this compound?
The HOMO-LUMO gap and global reactivity descriptors (e.g., electronegativity, chemical hardness) of structurally similar 3-phenylbenzo[d]thiazole-2(3H)-imines are solvent-dependent. Polar solvents like DMSO reduce the energy gap, increasing reactivity. Fluorine substituents at para positions (e.g., 4,6-difluoro) enhance electrophilicity due to strong electron-withdrawing effects, as shown by nucleus-independent chemical shift (NICS) and natural bond orbital (NBO) analyses .
Q. What mechanistic pathways explain unexpected byproduct formation during synthesis?
In one-pot syntheses of thiazol-2(3H)-imines, unexpected products (e.g., thiazolidin-2-ylidene derivatives) arise via competing cyclization pathways. For example, bromination of α-active methylene ketones with NBS followed by thiocyanate substitution and amine condensation can lead to alternative intermediates. X-ray crystallography and ¹H NMR (e.g., hydroxyl group detection at δ 6.62 ppm) are critical for elucidating such pathways .
Q. How can computational modeling guide the optimization of reaction conditions?
Density functional theory (DFT) studies predict substituent effects on reaction kinetics. For instance, electron-withdrawing groups (e.g., -F) stabilize transition states in nucleophilic substitution steps, reducing activation energy. Solvent polarity indices can also be modeled to select optimal media (e.g., acetone for balanced polarity and solubility) .
Data Contradictions and Resolution
Q. Why do reported yields vary for similar synthetic routes?
Discrepancies arise from differences in:
- Catalyst loading : Sodium tert-butoxide (1–2 eq.) vs. weaker bases.
- Reaction time : Extended reflux (4–6 hours) improves cyclization but risks decomposition .
- Purification methods : Chromatography-free protocols (e.g., recrystallization) may reduce isolated yields compared to column-purified products .
Q. How can conflicting bioactivity results be reconciled?
Antimicrobial assays for thiazole derivatives often show variability due to:
- Strain specificity : Gram-positive vs. Gram-negative bacterial susceptibility.
- Solubility : Hydrobromide salts (enhanced aqueous solubility) vs. free bases (higher lipid membrane permeability) .
Methodological Recommendations
Q. What strategies improve regioselectivity in allyl-substitution reactions?
Q. How can reaction scalability be achieved without compromising yield?
- Microwave-assisted synthesis : Reduces time (e.g., 30 minutes vs. 4 hours) and improves efficiency for gram-scale production .
- Flow chemistry : Continuous processing minimizes intermediate degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
